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Compound of Interest

Compound Name: (6E)-SR 11302

Cat. No.: B15604160

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (6E)-SR11302 and all-trans retinoic
acid (ATRA), two retinoids with distinct molecular mechanisms and biological effects.
Understanding these differences is crucial for selecting the appropriate tool for research and
therapeutic development.

At a Glance: Key Distinctions
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Feature

(6E)-SR11302

All-Trans Retinoic Acid
(ATRA)

Primary Mechanism

Selective inhibitor of Activator
Protein-1 (AP-1) transcription
factor activity.[1][2][3]

Activator of Retinoic Acid
Receptors (RARS), leading to
transcription of genes with
Retinoic Acid Response
Elements (RARES).[4]

RARE Activation

Does not activate transcription
from RARES.[5]

Potent activator of RARE-

mediated gene transcription.[4]

RAR/RXR Binding

Very low affinity for RARs and
RXRs (EC50 > 1 uM).[5]

High affinity for RARs (Kd in
the 0.2-0.7 nM range). 9-cis-
RA, an isomer, binds RXRs

with high affinity (Kd ~14-18
nM).

Therapeutic Focus

Investigated for anti-tumor and
anti-inflammatory effects
through AP-1 inhibition.[1][2]

Used in cancer therapy
(especially APL) and
dermatology; regulates cell

differentiation and proliferation.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between (6E)-SR11302 and

retinoic acid.

Table 1: Receptor Binding Affinity
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Compound

Receptor Subtype

Binding Affinity
(Kd/EC50)

Reference

(6E)-SR11302

RARa, RARfB, RARY,

RXRa

EC50 > 1 uM 5]

All-Trans Retinoic Acid

RARs (general)

Kd=0.2-0.7 nM

9-cis Retinoic Acid RXRa Kd =15.7 nM
RXRB Kd =18.3 nM
RXRy Kd=14.1 nM

Table 2: Biological Activity - AP-1 Inhibition and RARE

Activation

Compound

Biological Activity

Potency Reference

(6E)-SR11302

AP-1 Inhibition

Potent inhibitor [1][2]

No significant

RARE Activation o [5]
activation
Can inhibit AP-1
activity, mechanism is
All-Trans Retinoic Acid  AP-1 Inhibition complex and cell-type

dependent.[2][5][6][7]
[8]

RARE Activation

Potent activator

[4]

Table 3: Effects on Cancer Cell Proliferation (IC50)
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Compound Cell Line Cancer Type IC50 Reference
No significant
inhibition of

A549, H1299, .

(6E)-SR11302 H460 Lung Cancer primary tumor [9]
growth in a 4D
model.[9]

All-Trans

o ) HT29 Colon Cancer ~10 uM [10]

Retinoic Acid

Sw480 Colon Cancer ~100 uM [10]

MCF-7 Breast Cancer ~139.9 pug/ml [11]

AMJ13 Breast Cancer ~104.7 pg/ml [11]

CAL-51 Breast Cancer ~169.1 pg/ml [11]

Signaling Pathways and Mechanisms of Action

The fundamental difference in the mechanism of action between (6E)-SR11302 and retinoic
acid lies in their primary molecular targets.

Retinoic Acid: A Classical Nuclear Receptor Agonist

All-trans retinoic acid exerts its biological effects primarily by binding to Retinoic Acid Receptors
(RARS). This binding event induces a conformational change in the RAR, which typically exists
as a heterodimer with a Retinoid X Receptor (RXR). The ligand-bound RAR/RXR heterodimer
then binds to specific DNA sequences known as Retinoic Acid Response Elements (RARES) in
the promoter regions of target genes, leading to the recruitment of coactivators and subsequent
transcriptional activation. This pathway is central to retinoic acid's role in cell differentiation,
proliferation, and embryonic development.

While RARE activation is its primary mechanism, retinoic acid has also been shown to inhibit
the activity of the AP-1 transcription factor.[2][5][6][7][8] This inhibition can occur through
several proposed mechanisms, including protein-protein interactions between RAR and the
components of the AP-1 complex (c-Jun and c-Fos), which can prevent AP-1 from binding to its
DNA response elements.[1][6]
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Day 1: Cell Seeding & Transfection

Seed cellsin a
multi-well plate

Prepare plasmid DNA mixture:
- Reporter (RARE-luc or AP-1-luc)

- Control (e.g., Renilla-luc)
- Transfection reagent

Transfect cells with
DNA mixture

Day 2: Compdund Treatment

Treat transfected cells with
varying concentrations of
(6E)-SR11302 or Retinoic Acid

Incubate for a defined period
(e.g., 18-24 hours)

Day 3: Lysis &vLuminescence Reading

Lyse cells to release
luciferase enzymes

Y

Add luciferase substrate

'

Measure luminescence using
a plate reader
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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